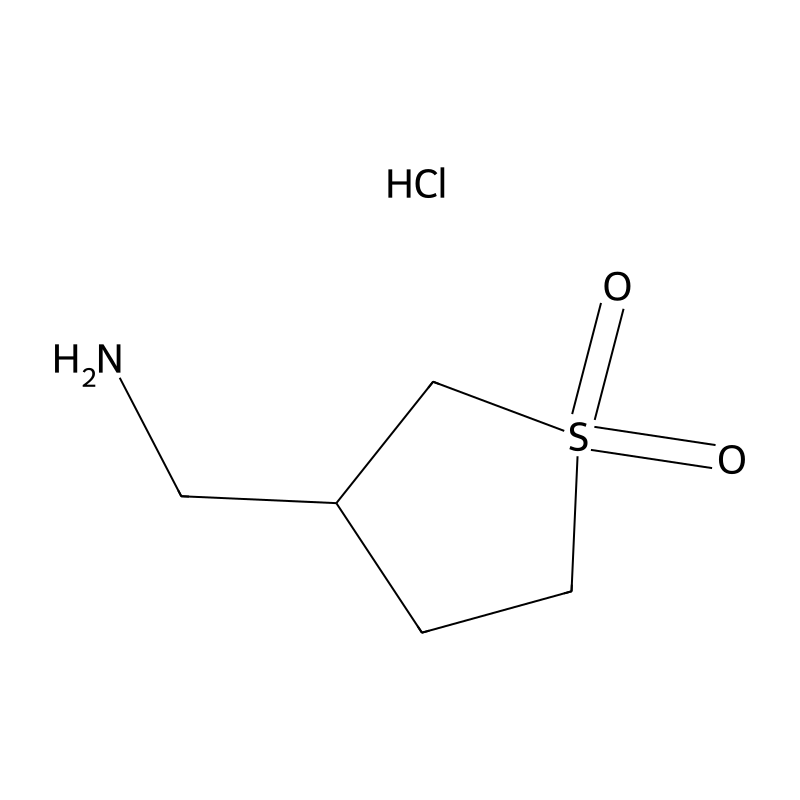3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block in Medicinal Chemistry:
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (AMTH) possesses a unique structural motif combining a cyclic thiophene ring, an amine group, and a sulfone moiety. This combination makes it a potentially valuable building block for the synthesis of novel bioactive molecules []. Studies have explored its use in the development of new compounds for various therapeutic applications, including:
- Anticonvulsant drugs: AMTH derivatives have been investigated for their potential anticonvulsant properties. In one study, researchers found that certain AMTH derivatives exhibited anticonvulsant activity in animal models [].
- Antidepressant drugs: Studies have explored the potential of AMTH derivatives as antidepressants. Some derivatives displayed antidepressant-like effects in animal models, suggesting their potential for further development [].
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride, commonly referred to as AMTH, is an organosulfur compound with the molecular formula CHClNOS and a molecular weight of 185.67 g/mol. Its structure features a cyclic thiophene ring integrated with an amine group and a sulfone moiety, which contributes to its unique chemical properties and potential biological activities . The compound is synthesized in laboratory settings and is of interest for its potential applications in organic synthesis and medicinal chemistry .
Research on the biological activity of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is still emerging. Preliminary studies suggest that its structural features may confer potential therapeutic effects, particularly in the development of new bioactive compounds. Its unique combination of functional groups indicates possible interactions with biological targets, although specific studies detailing its pharmacological effects remain limited .
The synthesis of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
- Starting Materials: The synthesis often begins with tetrahydrothiophene 1,1-dioxide as a precursor.
- Reagents: Formaldehyde and ammonium chloride are commonly used reagents.
- Reaction Conditions: The reaction is conducted under controlled conditions to facilitate the formation of the desired product through nucleophilic addition and subsequent cyclization .
This synthetic route highlights the compound's accessibility for research and development purposes.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride has several potential applications:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic properties.
- Medicinal Chemistry: The compound's unique structure makes it a candidate for developing new drugs targeting various biological pathways .
- Chemical Research: Its reactivity allows for exploration in various
Several compounds share structural or functional similarities with 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tetrahydrothiophene | Cyclic thiophene without amine or sulfone | Simpler structure; less reactivity compared to AMTH |
| 3-Aminotetrahydrothiophene | Amino group present but lacks sulfone | Potentially less versatile than AMTH |
| 3-Methyl-4-thiazolidinone | Contains sulfur; used in medicinal chemistry | Different functional group arrangement |
| N-Acetyltetrahydrothiophene | Acetylated version; affects reactivity | May have different biological properties |
The uniqueness of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride lies in its combination of an amine group with a cyclic thiophene structure and a sulfone moiety, which enhances its potential for diverse








